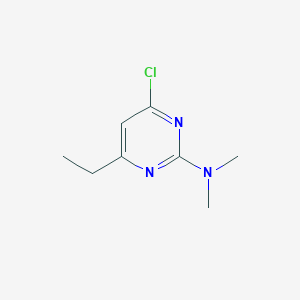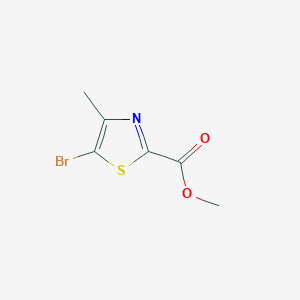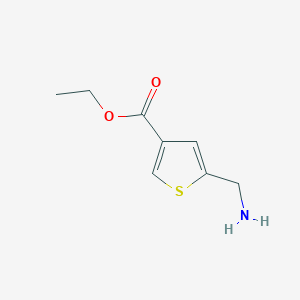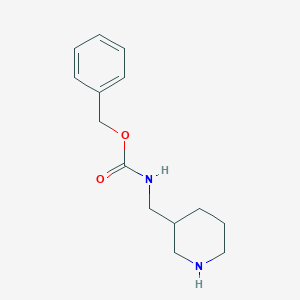
4-(Piperazinocarbonylmethyl)-1-bromobenzol
Übersicht
Beschreibung
4-(Piperazinocarbonylmethyl)-1-bromobenzene, also known as 4-Piperazinocarbonylmethylbenzene (4-PCMB), is an organic compound that has been used in scientific research for a variety of purposes. It has been used in the synthesis of other compounds, as a catalyst in various reactions, and for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-PCMB is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction center. This electron donation allows the reaction to proceed more rapidly and efficiently. Additionally, the compound can act as a Lewis acid, allowing it to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PCMB are not fully understood. However, it has been shown to have some antimicrobial activity, as well as some anti-inflammatory activity. Additionally, 4-PCMB has been found to have some antioxidant activity, which may be beneficial for various health conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-PCMB has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used as a catalyst in various reactions. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, it is important to note that 4-PCMB is toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for 4-PCMB. One potential direction is the development of new synthetic methods using 4-PCMB as a catalyst. Additionally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications. Additionally, 4-PCMB could be used in the synthesis of novel polymers and heterocyclic compounds, leading to new materials and products. Finally, further research into the mechanism of action of 4-PCMB could lead to a better understanding of the compound and its potential uses.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidin-Derivaten
4-(Piperazinocarbonylmethyl)-1-bromobenzol: ist ein wertvolles Zwischenprodukt bei der Synthese von Piperidin-Derivaten, die in der pharmazeutischen Chemie von entscheidender Bedeutung sind. Piperidin-Strukturen finden sich in mehr als zwanzig Klassen von Pharmazeutika und spielen aufgrund ihrer biologischen Aktivität eine wichtige Rolle in der Arzneimittelentwicklung .
Bildung von Spiropiperidinen
Diese Verbindung kann auch verwendet werden, um durch intramolekulare Reaktionen Spiropiperidine zu erzeugen. Spiropiperidine haben wegen ihrer potenziellen pharmakologischen Eigenschaften und als Gerüste in der Arzneimittelforschung Interesse geweckt .
Entwicklung von kondensierten Piperidinen
Kondensierte Piperidine sind eine weitere Klasse von Verbindungen, die unter Verwendung von this compound synthetisiert werden können. Diese Strukturen werden wegen ihrer im Vergleich zu ihren nicht-kondensierten Gegenstücken verstärkten pharmakologischen Wirkungen untersucht .
Synthese von Piperidinonen
Die Verbindung dient als Vorläufer für die Synthese von Piperidinonen, einer Untergruppe von Piperidin-Derivaten, die für ihre breite Palette an therapeutischen Anwendungen bekannt sind, darunter entzündungshemmende und analgetische Eigenschaften .
Cyclisierungsreaktionen
This compound ist an Cyclisierungsreaktionen beteiligt, die zu verschiedenen cyclischen Verbindungen führen. Diese Reaktionen sind grundlegend für die Herstellung komplexer Moleküle mit Potenzial als neuartige Therapeutika .
Mehrkomponentenreaktionen (MCRs)
Die Verbindung wird in MCRs verwendet, bei denen es sich um effiziente Verfahren zur Herstellung komplexer Moleküle aus einfacheren Molekülen handelt. MCRs, die diese Verbindung beinhalten, können zur schnellen Erzeugung molekularer Vielfalt führen, was für das Hochdurchsatz-Drogen-Screening vorteilhaft ist .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEWJIGTFAIWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588605 | |
| Record name | 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954582-52-6 | |
| Record name | 2-(4-Bromophenyl)-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)


![1-(4-Ethylcyclohexyl)-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B1603238.png)




![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
![4-[1-(4-Nitrophenyl)piperidin-4-yl]morpholine](/img/structure/B1603247.png)

